5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid
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Overview
Description
5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of chloro and cyano substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 5-Chloro-3-(4-chloro-3-aminophenyl)benzoic acid.
Oxidation: Formation of more oxidized carboxylic acids.
Scientific Research Applications
5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in studies to understand the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and cyano groups can influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-cyanophenyl)benzoic acid: Similar structure but lacks the additional chloro substituent.
5-Chloro-3-(3-cyanophenyl)benzoic acid: Similar structure but with different positioning of the cyano group.
Uniqueness
5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the specific arrangement of chloro and cyano groups, which can influence its chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-chloro-5-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-12-5-9(4-10(6-12)14(18)19)8-1-2-13(16)11(3-8)7-17/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAVHYYDEYIIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690782 |
Source
|
Record name | 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-53-4 |
Source
|
Record name | 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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